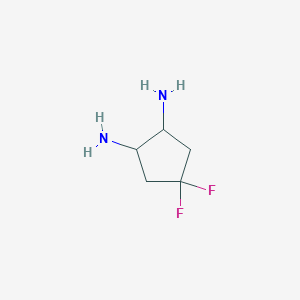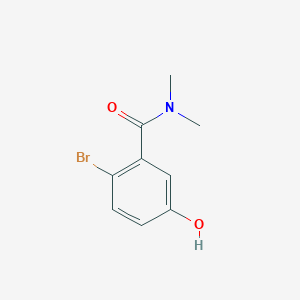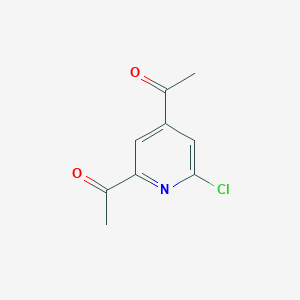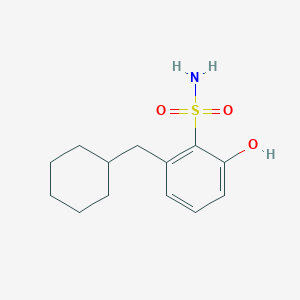
(1R,2R)-2-Amino-4,4-difluorocyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4,4-Difluorocyclopentane-1,2-diamine: is a chemical compound characterized by its unique structure, where two fluorine atoms and two amine groups are attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-difluorocyclopentane-1,2-diamine can be achieved through diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition reactions. This method involves the reaction of N-aryl cyclopropylamines with N-vinylphthalimides using a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive .
Industrial Production Methods: While specific industrial production methods for cis-4,4-difluorocyclopentane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: cis-4,4-Difluorocyclopentane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroarenes.
Reduction: Reduction reactions using zinc and hydrochloric acid can yield various trans- and cis-diaminocyclohexenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amine groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Substituted nitroarenes.
Reduction: trans- and cis-diaminocyclohexenes.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-4,4-Difluorocyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Wirkmechanismus
The mechanism of action of cis-4,4-difluorocyclopentane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of fluorine.
cis-1,2-Dichlorocyclopentane: Similar in structure but with chlorine atoms instead of fluorine.
cis-1,2-Dimethylcyclopentane: Similar in structure but with methyl groups instead of fluorine.
Uniqueness: cis-4,4-Difluorocyclopentane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated cyclopentane derivatives. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological molecules .
Eigenschaften
Molekularformel |
C5H10F2N2 |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
4,4-difluorocyclopentane-1,2-diamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2 |
InChI-Schlüssel |
YJBRVDQGZSWPGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC1(F)F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















